molecular formula C10H13ClINO2 B3021728 (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride CAS No. 332061-75-3

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

Cat. No.: B3021728
CAS No.: 332061-75-3
M. Wt: 341.57 g/mol
InChI Key: OEKGKNIRLMPHEI-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of butanoic acid, featuring an amino group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride typically involves several steps. One common method starts with the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The protected amino acid is then subjected to iodination to introduce the iodophenyl group. The final step involves deprotection of the amino group and conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The iodophenyl group allows for strong binding to certain proteins, making it a useful tool in studying protein-ligand interactions. The amino group can participate in hydrogen bonding, further stabilizing these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is unique due to the presence of both the amino and iodophenyl groups. This combination allows for versatile applications in various fields, from synthetic chemistry to biological research .

Properties

IUPAC Name

(3S)-3-amino-4-(4-iodophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKGKNIRLMPHEI-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375854
Record name (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270065-70-8
Record name (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
Reactant of Route 2
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
Reactant of Route 4
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
Reactant of Route 6
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.